6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
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Overview
Description
ACETIC ACID 6-HEXYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL ESTER: is a complex organic compound with the molecular formula C23H24O4 and a molecular weight of 364.445 g/mol . This compound is part of the coumarin family, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID 6-HEXYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL ESTER typically involves the esterification of the corresponding coumarin derivative with acetic acid. One common method includes the reaction of 6-hexyl-2-oxo-4-phenyl-2H-chromen-7-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
the general principles of esterification and purification apply, involving large-scale reactors and distillation units to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
ACETIC ACID 6-HEXYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL ESTER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions often require acidic or basic catalysts and can be performed under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols .
Scientific Research Applications
ACETIC ACID 6-HEXYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL ESTER has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties .
Industry: Utilized in the formulation of certain perfumes and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of ACETIC ACID 6-HEXYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL ESTER involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its antioxidant properties could result from the scavenging of free radicals . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- ACETIC ACID 2-OXO-4-PHENYL-2H-CHROMEN-7-YL ESTER
- (6-HEXYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YLOXY)-ACETIC ACID METHYL ESTER
- PHENYL-ACETIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER
Uniqueness
ACETIC ACID 6-HEXYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL ESTER is unique due to its specific hexyl and phenyl substitutions, which confer distinct chemical and biological properties . These substitutions can influence the compound’s solubility , reactivity , and biological activity , making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C23H24O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(6-hexyl-2-oxo-4-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C23H24O4/c1-3-4-5-7-12-18-13-20-19(17-10-8-6-9-11-17)14-23(25)27-22(20)15-21(18)26-16(2)24/h6,8-11,13-15H,3-5,7,12H2,1-2H3 |
InChI Key |
KCGVVIOWBKBHRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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